molecular formula C9H10N2O3S B010343 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide CAS No. 102308-74-7

4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide

Cat. No. B010343
M. Wt: 226.25 g/mol
InChI Key: XOJIAIHJDLBFMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide” is a chemical compound with the molecular formula C9H9N2NaO3S . It is a specialty product used for proteomics research .


Molecular Structure Analysis

The molecular structure of “4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide” is represented by the formula C9H9N2NaO3S . This indicates that it contains nine carbon atoms, nine hydrogen atoms, two nitrogen atoms, one sodium atom, three oxygen atoms, and one sulfur atom .


Physical And Chemical Properties Analysis

The physical state of “4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide” is solid . It should be stored at room temperature . The molecular weight of the compound is 248.23 .

Safety And Hazards

The safety and hazards of “4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide” are not explicitly mentioned in the available resources. It’s mentioned that it’s for research use only and not intended for diagnostic or therapeutic use .

properties

IUPAC Name

4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c1-2-11-7-5-3-4-6-8(7)15(13,14)10-9(11)12/h3-6H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJIAIHJDLBFMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2S(=O)(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10321359
Record name 4-Ethyl-1lambda~6~,2,4-benzothiadiazine-1,1,3(2H,4H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10321359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide

CAS RN

102308-74-7
Record name 4-Ethyl-1lambda~6~,2,4-benzothiadiazine-1,1,3(2H,4H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10321359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide
Reactant of Route 2
Reactant of Route 2
4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide
Reactant of Route 3
4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide
Reactant of Route 4
Reactant of Route 4
4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide
Reactant of Route 5
4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide
Reactant of Route 6
4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.